molecular formula C19H20O B6292332 (2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one CAS No. 132971-87-0

(2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B6292332
CAS No.: 132971-87-0
M. Wt: 264.4 g/mol
InChI Key: LTUGRZGUQVIHCI-SDNWHVSQSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated ketones, alcohols

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methylphenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one

Uniqueness

(2E)-3-(4-tert-Butylphenyl)-1-phenylprop-2-en-1-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and biological activity. This structural feature can enhance its stability and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-19(2,3)17-12-9-15(10-13-17)11-14-18(20)16-7-5-4-6-8-16/h4-14H,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUGRZGUQVIHCI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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